3-Bromo-3-buten-1-ol

Description

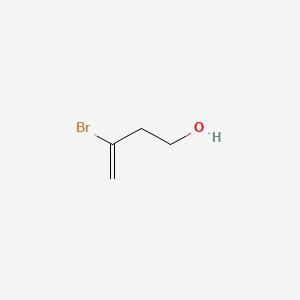

Structure

3D Structure

Properties

IUPAC Name |

3-bromobut-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c1-4(5)2-3-6/h6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKMFQOHBDVEBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336472 | |

| Record name | 3-Bromo-3-buten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76334-36-6 | |

| Record name | 3-Bromo-3-buten-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076334366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-3-buten-1-ol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04592 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Bromo-3-buten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-3-buten-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMO-3-BUTEN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4HW642ALH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-3-buten-1-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

3-Bromo-3-buten-1-ol is a versatile bifunctional molecule that has garnered significant interest in the field of organic synthesis. Its structure, featuring both a primary alcohol and a vinyl bromide moiety, offers a unique combination of reactive sites, making it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its utility in the development of novel therapeutic agents and natural products.

Core Chemical and Physical Properties

This compound is a clear, brown liquid that may darken upon exposure to light.[1][2] Its key physical and chemical properties are summarized in the table below. Understanding these properties is crucial for its safe handling, storage, and application in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 76334-36-6 | [3][4] |

| Molecular Formula | C₄H₇BrO | [3][4] |

| Molecular Weight | 151.00 g/mol | [3][4] |

| Boiling Point | 64-65 °C at 9 mmHg | |

| Density | 1.522 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.499 | |

| Flash Point | 110 °C (230 °F) - closed cup |

Synthesis of this compound

A common method for the synthesis of the precursor, 3-buten-1-ol, involves the reaction of a vinyl Grignard reagent with an epoxide, such as ethylene oxide.[1][5]

Experimental Protocol: Synthesis of 3-Buten-1-ol (Illustrative)

-

Step 1: Grignard Reagent Formation. In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are activated. A solution of vinyl chloride in an ethereal solvent like diethyl ether or tetrahydrofuran (THF) is then added dropwise to initiate the formation of the vinylmagnesium chloride Grignard reagent.[1][5] The reaction is typically initiated with a small amount of an activator like dibromoethane.[1]

-

Step 2: Reaction with Ethylene Oxide. The freshly prepared Grignard reagent is cooled, and a solution of ethylene oxide in an ethereal solvent is added dropwise, maintaining a low temperature.[1][5]

-

Step 3: Work-up. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and concentrated under reduced pressure.[1]

-

Step 4: Purification. The crude 3-buten-1-ol is then purified by distillation.[1]

Caption: Synthesis of 3-Buten-1-ol via Grignard Reaction.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below are the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons, the methylene groups adjacent to the alcohol and the vinyl bromide, and the hydroxyl proton. The vinyl protons will appear as multiplets in the olefinic region (around 5-6 ppm). The methylene group adjacent to the hydroxyl group will likely be a triplet around 3.7 ppm, while the methylene group adjacent to the vinyl bromide will be a triplet around 2.6 ppm. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will show four distinct signals. The vinylic carbons will appear in the downfield region (around 115-140 ppm). The carbon bearing the bromine atom will be further downfield than the terminal vinyl carbon. The carbon attached to the hydroxyl group will be in the range of 60-65 ppm, and the other methylene carbon will be around 40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol. The C=C stretching vibration of the alkene will appear around 1640 cm⁻¹. The C-H stretching vibrations of the vinyl group will be observed just above 3000 cm⁻¹, while the C-H stretching of the methylene groups will be just below 3000 cm⁻¹. A characteristic C-Br stretching vibration can be expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks (M⁺ and M+2) of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[5] Common fragmentation pathways for primary alcohols include the loss of a water molecule (M-18) and alpha-cleavage.[6][7] Cleavage of the carbon-bromine bond is also a likely fragmentation pathway.[5]

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile building block in organic synthesis, particularly in the construction of cyclic and heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions

The vinyl bromide moiety of this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions allow for the formation of new carbon-carbon bonds at the vinylic position, enabling the introduction of the butenol side chain onto various aromatic and aliphatic scaffolds.[8]

Experimental Protocol: Illustrative Suzuki Coupling

-

Step 1: Reaction Setup. In a Schlenk flask under an inert atmosphere, this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃) are dissolved in a suitable solvent system (e.g., toluene/ethanol/water).

-

Step 2: Reaction. The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Step 3: Work-up. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated.

-

Step 4: Purification. The crude product is purified by column chromatography.

Caption: Generalized Palladium-Catalyzed Cross-Coupling Cycle.

Intramolecular Cyclization Reactions

The presence of both a nucleophilic hydroxyl group and an electrophilic vinyl bromide (or a derivative thereof) within the same molecule makes this compound an excellent precursor for intramolecular cyclization reactions to form various heterocyclic compounds, such as furans and lactones.[9] The hydroxyl group can be deprotonated to form an alkoxide, which can then undergo an intramolecular nucleophilic attack on the vinyl bromide, although this type of cyclization can be challenging. More commonly, the alcohol is first converted to a more reactive species or the vinyl bromide is used in a metal-catalyzed intramolecular coupling.

Applications in Drug Development and Natural Product Synthesis

The structural motif of a butenol side chain is present in a number of bioactive natural products and pharmaceutical agents. This compound serves as a key intermediate for introducing this functionality. While direct applications in launched drugs are not prominently documented, its utility as a building block in the synthesis of complex molecules with potential therapeutic value is significant. For instance, the butenyl moiety can be a key component of side chains that modulate the binding of a molecule to its biological target.

The synthesis of various heterocyclic scaffolds, which are prevalent in medicinal chemistry, can be achieved using this compound as a starting material through palladium-catalyzed C-C and C-N coupling reactions.[8][10] This approach allows for the construction of diverse libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

This compound is classified as an acute toxicant if swallowed, a skin sensitizer, and can cause serious eye damage. It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Store in a cool, dry place away from light and incompatible materials.[1][2]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex organic molecules, including those with potential applications in drug development and natural product synthesis. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is crucial for its effective utilization in the research and development laboratory.

References

-

Thansandote, P., Raemy, M., Rudolph, A., & Lautens, M. (2007). Synthesis of benzannulated N-heterocycles by a palladium-catalyzed C-C/C-N coupling of bromoalkylamines. Organic letters, 9(25), 5255–5258. [Link]

-

Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic & biomolecular chemistry, 3(17), 3094–3095. [Link]

-

MDPI. (n.d.). Palladium-catalyzed heterocycle synthesis from allenes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Alkyl and Alkylene Bromides. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Palladium(II)‐Catalyzed Carbonylation of 3‐Buten‐1‐ols and 3‐Butyn‐1‐ols: An Efficient Synthesis of γ‐Butyrolactones. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). The role of vanadium bromoperoxidase in the biosynthesis of halogenated marine natural products. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 3-buten-1-ol.

-

Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

PubMed. (n.d.). Comparative kinetics of the 3-buten-1-ol and 1-butene reactions with OH radicals: a density functional theory/RRKM investigation. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 26). 3.7.2: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (2011, June 29). Improved Synthesis of 1-Bromo-3-buten-2-one. Retrieved from [Link]

-

ResearchGate. (2009, June 16). Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). | Comparison of the three classes of intramolecular reactions utilized... | Download Scientific Diagram. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3-Buten-1-ol. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3-Buten-1-ol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Iodine(III)-Mediated Cyclization Cascade of Diynes to Benzofulvene Derivatives. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery. Retrieved from [Link]

-

Studylib. (n.d.). 3-methyl-3-buten-1-ol Tutorial. Retrieved from [Link]

-

Brainly. (2018, May 16). [FREE] Explain how you would use IR spectroscopy to distinguish between 1-bromo-3-methyl-2-butene and. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) “First Catalytic [3+3] Cyclizations of 1,3-Bis(Silyl Enol Ethers)”. Retrieved from [Link]

Sources

- 1. 3-Buten-1-ol synthesis - chemicalbook [chemicalbook.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. 3-Buten-1-ol [webbook.nist.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis of benzannulated N-heterocycles by a palladium-catalyzed C-C/C-N coupling of bromoalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization [mdpi.com]

- 10. soc.chim.it [soc.chim.it]

An In-depth Technical Guide to 3-Bromo-3-buten-1-ol (CAS: 76334-36-6)

Introduction: A Versatile Bifunctional Building Block

3-Bromo-3-buten-1-ol, with the CAS number 76334-36-6, is a valuable and versatile bifunctional molecule in modern organic synthesis. Possessing both a primary alcohol and a vinylic bromide, this reagent offers two distinct points for chemical modification, enabling its use in a wide array of synthetic strategies. Its structure allows for the introduction of a four-carbon chain that can be further elaborated through cyclization, cross-coupling, or nucleophilic substitution pathways. This guide provides an in-depth exploration of the synthesis, properties, reactivity, and key applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use and characterization in a laboratory setting.

Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 76334-36-6 | [1][2] |

| Molecular Formula | C₄H₇BrO | [1][2] |

| Molecular Weight | 151.00 g/mol | [1][2] |

| Appearance | Clear brown liquid, may darken on light exposure | [1] |

| Boiling Point | 64-65 °C at 9 mmHg | [2] |

| Density | 1.522 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.499 | [2] |

Spectroscopic Data

The spectroscopic data are critical for confirming the identity and purity of this compound after synthesis or before use in a reaction.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule's structure.

-

¹H NMR (CDCl₃): The spectrum is available for viewing on SpectraBase.[3]

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Carbon NMR provides information on the number and electronic environment of the carbon atoms.

-

¹³C NMR (CDCl₃): The spectrum is available for viewing on SpectraBase.[1]

-

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups.

-

Characteristic Absorptions: A broad peak in the range of 3200-3600 cm⁻¹ corresponds to the O-H stretch of the alcohol. The C=C stretching vibration of the vinyl group is expected around 1630 cm⁻¹. The C-Br stretching vibration typically appears in the fingerprint region, below 700 cm⁻¹.

-

Synthesis of this compound

The most direct and common laboratory synthesis of this compound involves the hydrobromination of 3-butyn-1-ol. This reaction proceeds via an electrophilic addition mechanism.

Caption: Synthesis of this compound from 3-butyn-1-ol.

Experimental Protocol: Hydrobromination of 3-Butyn-1-ol

This protocol is based on established procedures for the hydrobromination of terminal alkynes.

-

Reaction Setup: To a stirred solution of 3-butyn-1-ol (1.0 eq) in a suitable solvent such as dichloromethane or diethyl ether at 0 °C, slowly add a solution of hydrobromic acid (e.g., 48% in water, 1.1 eq). For a non-aqueous approach, HBr gas can be bubbled through the solution, or a solution of HBr in acetic acid can be used.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with water and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to afford this compound as a clear liquid. The boiling point is reported as 64-65 °C at 9 mmHg.[2]

Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. The vinylic bromide is generally unreactive towards traditional S(_N)1 and S(_N)2 reactions but is an excellent substrate for metal-catalyzed cross-coupling reactions and radical-mediated transformations. The primary alcohol can be readily oxidized or protected to allow for selective reactions at the vinyl bromide moiety.

Radical Cyclization

A prominent application of this compound is in radical cyclization reactions to form five-membered rings, which are precursors to α-methylene-γ-butyrolactones. This transformation is typically initiated by tri-n-butyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN).

Caption: Workflow for radical cyclization of this compound.

The mechanism involves the initial abstraction of the bromine atom by the tributyltin radical to generate a vinylic radical. This radical then undergoes a 5-exo-trig cyclization, attacking the internal double bond to form a five-membered ring containing a primary radical. Subsequent hydrogen atom abstraction from another molecule of Bu₃SnH yields the cyclized product and regenerates the tributyltin radical, propagating the chain reaction.[4][5]

Organometallic Reactions

The carbon-bromine bond can be transformed into a carbon-metal bond, which inverts the polarity (umpolung) of the carbon atom from an electrophile to a nucleophile.

-

Reformatsky-type Reactions: In the presence of activated zinc (often as a Zn-Cu couple), this compound can form an organozinc reagent.[6][7][8][9][10][11][12][13] This nucleophilic species can then add to carbonyl compounds, such as aldehydes and ketones, to form new carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The vinylic bromide moiety is an ideal handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Caption: Palladium-catalyzed cross-coupling reactions of this compound.

Applications in Organic Synthesis

The unique reactivity of this compound makes it a key starting material for the synthesis of various important organic molecules, particularly α-methylene-γ-butyrolactones.

Synthesis of α-Methylene-γ-butyrolactones

The α-methylene-γ-butyrolactone moiety is a structural motif present in a large number of natural products that exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and cytotoxic properties. This compound serves as a versatile precursor for these compounds.

A common synthetic route involves the protection of the alcohol group, followed by a reaction sequence that ultimately leads to the lactone. For instance, after protection, a Reformatsky-type reaction with an aldehyde or ketone can be employed to introduce the necessary carbon framework. Subsequent deprotection and lactonization yield the target α-methylene-γ-butyrolactone.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements:

-

Precautionary Statements:

It is essential to consult the Safety Data Sheet (SDS) for complete safety and handling information before use. The compound is a combustible liquid and should be stored away from ignition sources.

Conclusion

This compound is a highly functionalized building block that offers synthetic chemists a powerful tool for the construction of complex molecules. Its dual reactivity, stemming from the primary alcohol and the vinylic bromide, allows for a diverse range of transformations, including radical cyclizations and palladium-catalyzed cross-coupling reactions. Its role as a key precursor to the biologically significant α-methylene-γ-butyrolactone scaffold highlights its importance in natural product synthesis and medicinal chemistry. Proper understanding of its properties, synthesis, and reactivity, coupled with stringent safety measures, will enable researchers to fully exploit the synthetic potential of this versatile reagent.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

SpectraBase. (n.d.). This compound. Wiley-VCH GmbH. Retrieved January 10, 2026, from [Link]

- Ma, X., Wang, J. X., Li, S., & Huang, D. (2009).

- Bieber, L. W., da Silva, M. F., Costa, N., & Silva, L. O. S. (1998).

- Danheiser, R. L., & Stoner, E. J. (1989). (Z)-4-(TRIMETHYLSILYL)-3-BUTEN-1-OL. Organic Syntheses.

-

Reformatsky Reaction. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]

-

NROChemistry. (n.d.). Reformatsky Reaction. Retrieved January 10, 2026, from [Link]

-

Zinc–copper couple. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]

-

Allen. (n.d.). Alkyl halides on reduction with Zn-Cu couple and alcohol give. Retrieved January 10, 2026, from [Link]

- Google Patents. (n.d.). CN102320927A - Synthesis method of 3-butyne-1-ol.

-

Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved January 10, 2026, from [Link]

- Chaudhuri, S., Maity, S., Roy, M., Ray, P., & Ray, J. K. (2015). A Vinyl Radical Cyclization Route to Hydroxycyclohexene Fused Carbocycles. Asian Journal of Chemistry.

-

askIITians. (2019, February 1). Alkyl halides on reduction with zinc copper couple and alcohol give. Retrieved January 10, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved January 10, 2026, from [Link]

-

Chemistry LibreTexts. (2022, September 13). III. Radical Reactions. Retrieved January 10, 2026, from [Link]

-

Chemistry LibreTexts. (2023, November 15). 4: Radical Reactions. Retrieved January 10, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Tributyltin hydride (Tributylstannane), Tin hydrides. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). Tributyltin hydride. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (2009, February 18). A Practical Synthesis of 3-Butyn-1-ol. Retrieved January 10, 2026, from [Link]

-

NIST. (n.d.). 3-Buten-1-ol. NIST Chemistry WebBook. Retrieved January 10, 2026, from [Link]

-

NIST. (n.d.). 3-Buten-1-ol, 3-methyl-. NIST Chemistry WebBook. Retrieved January 10, 2026, from [Link]

-

Fisher Scientific. (n.d.). This compound, 97+%. Retrieved January 10, 2026, from [Link]

-

Brainly. (2018, May 16). Explain how you would use IR spectroscopy to distinguish between 1-bromo-3-methyl-2-butene and. Retrieved January 10, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-bromobutane. Retrieved January 10, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13 C NMR spectrum of but-1-ene. Retrieved January 10, 2026, from [Link]

-

SpectraBase. (n.d.). 3-Buten-1-ol - Optional[FTIR] - Spectrum. Retrieved January 10, 2026, from [Link]

Sources

- 1. This compound | C4H7BrO | CID 533975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-ブロモ-3-ブテン-1-オール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. spectrabase.com [spectrabase.com]

- 4. asianpubs.org [asianpubs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 8. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 9. Zinc–copper couple - Wikipedia [en.wikipedia.org]

- 10. Alkyl halides on reduction with Zn-Cu couple and alcohol give - [allen.in]

- 11. Alkyl halides on reduction with zinc copper couple and alcohol give ( - askIITians [askiitians.com]

- 12. Reformatsky Reaction [organic-chemistry.org]

- 13. Chemicals [chemicals.thermofisher.cn]

An In-depth Technical Guide to the Physical Properties of 3-Bromo-3-buten-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-3-buten-1-ol is a versatile bifunctional molecule of significant interest in organic synthesis. Its structure, incorporating both a primary alcohol and a vinyl bromide moiety, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and spectroscopic properties of this compound, alongside an exploration of its synthesis and reactivity, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties

This compound is a liquid at room temperature.[1][2] Key physical constants are summarized in the table below, providing a ready reference for experimental design and execution.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇BrO | [2][3] |

| Molecular Weight | 151.00 g/mol | [2][3] |

| Boiling Point | 64-65 °C at 9 mmHg | [2] |

| Density | 1.522 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.499 | [2] |

| Flash Point | 110 °C (230 °F) - closed cup | [2] |

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of this compound is paramount for its identification and for monitoring its transformations in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.6 | s | 1H | =CHₐHₑ |

| ~5.4 | s | 1H | =CHₐHₑ |

| ~3.8 | t | 2H | -CH₂-OH |

| ~2.6 | t | 2H | -C(Br)-CH₂- |

| ~2.0 | br s | 1H | -OH |

Note: Specific chemical shifts and coupling constants may vary depending on the solvent and spectrometer frequency. Data is compiled from publicly available spectra.[3]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides insight into the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~135 | C =CH₂ |

| ~119 | C=C H₂ |

| ~60 | -C H₂-OH |

| ~42 | -C(Br)-C H₂- |

Note: Peak assignments are based on predicted chemical shifts and analysis of publicly available spectral data.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Broad | O-H stretch (alcohol) |

| ~3080 | Medium | =C-H stretch (vinyl) |

| ~2940, ~2880 | Medium | C-H stretch (aliphatic) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

| ~890 | Strong | =CH₂ out-of-plane bend |

| ~600 | Medium | C-Br stretch |

Note: Vibrational frequencies are approximate and compiled from typical ranges for the respective functional groups and analysis of publicly available data.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[3]

Expected Fragmentation Pattern:

Caption: Predicted mass spectrometry fragmentation of this compound.

Solubility

Based on the "like dissolves like" principle, this compound, with its polar alcohol group and less polar vinyl bromide moiety, is expected to be soluble in a range of common organic solvents.[4][5]

| Solvent | Predicted Solubility | Rationale |

| Methanol | Soluble | Polar protic solvent, capable of hydrogen bonding with the hydroxyl group. |

| Ethanol | Soluble | Similar to methanol, a polar protic solvent that can engage in hydrogen bonding. |

| Diethyl Ether | Soluble | Moderately polar solvent, effective at dissolving many organic compounds.[6] |

| Ethyl Acetate | Soluble | Moderately polar solvent, a good general solvent for a variety of organic molecules.[6] |

| Dichloromethane | Soluble | A common aprotic solvent with moderate polarity.[6] |

| Tetrahydrofuran (THF) | Soluble | A polar aprotic ether that is a good solvent for many organic reactions.[6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent. |

| Water | Sparingly Soluble | The nonpolar vinyl bromide and alkyl chain will limit solubility in water. |

Synthesis

A plausible and efficient route to this compound is through the Grignard reaction of 2,3-dibromopropene with a suitable electrophile that can be converted to a hydroxymethyl group, such as formaldehyde or a protected equivalent.

Caption: Synthetic pathway to this compound via a Grignard reaction.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of similar compounds via Grignard reagents.[7][8]

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Add anhydrous tetrahydrofuran (THF) to cover the magnesium. A solution of 2,3-dibromopropene (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel to initiate the reaction. The reaction is maintained at a gentle reflux until the magnesium is consumed.

-

Reaction with Formaldehyde: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath. Paraformaldehyde (1.5 equivalents), previously dried under vacuum, is added portion-wise to the stirred Grignard solution. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Reactivity and Applications

The dual functionality of this compound makes it a valuable synthon. The vinyl bromide moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The vinyl bromide in this compound can participate in a variety of powerful C-C bond-forming reactions, including the Suzuki, Heck, Stille, and Sonogashira couplings. These reactions provide access to a wide range of substituted butenols, which are versatile intermediates in organic synthesis.

Caption: Reactivity of this compound in palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of vinyl bromides.[9][10]

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (3 mol%), and a base such as potassium carbonate (2.0 equivalents).

-

Solvent Addition and Degassing: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio). Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to a temperature of 80-100 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 3-phenyl-3-buten-1-ol.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2]

-

GHS Pictograms:

-

Corrosion

-

Exclamation mark

-

Health hazard

-

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. This guide has provided a detailed overview of its physical, spectroscopic, and chemical properties. A thorough understanding of these characteristics is essential for its effective and safe use in the laboratory. The synthetic and reactivity protocols outlined herein offer a solid foundation for researchers, scientists, and drug development professionals to harness the full potential of this important chemical intermediate.

References

-

PubChem. This compound. [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

-

ACS Publications. Homogeneous Pd-Catalyzed Heck Coupling in γ-Valerolactone as a Green Reaction Medium: A Catalytic, Kinetic, and Computational Study. [Link]

-

Paju, A., et al. Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 2014, 70(34), 5843-5848. [Link]

-

Shang, R., et al. Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. The Journal of Organic Chemistry, 2021, 86(11), 7658-7669. [Link]

-

Flores-Jarillo, M., et al. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Journal of the Mexican Chemical Society, 2015, 59(2), 91-99. [Link]

-

Ben-David, Y., et al. HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. Journal of the Chilean Chemical Society, 2008, 53(4), 1675-1678. [Link]

-

Callum, J. & Lowary, T. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education, 2001, 78(7), 947. [Link]

-

Organic Syntheses. ALLYLMAGNESIUM BROMIDE. [Link]

-

ResearchGate. Competing experiments in the Suzuki–Miyaura cross coupling reaction. [Link]

-

Maleczka, R. E., et al. Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. Organic Letters, 2001, 3(16), 2599-2602. [Link]

-

Espinet, P. & Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 2004, 43(36), 4704-4734. [Link]

-

NIST. 3-Buten-1-ol. [Link]

-

NIST. 3-Buten-1-ol, 3-methyl-. [Link]

-

Chande, A. The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. [Link]

-

Chemistry LibreTexts. 4.4 Solubility. [Link]

-

Khan Academy. Solubility of organic compounds. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound 98 76334-36-6 [sigmaaldrich.com]

- 3. This compound | C4H7BrO | CID 533975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Khan Academy [khanacademy.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. aroonchande.com [aroonchande.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Bromo-3-buten-1-ol: A Versatile Vinylic Bromide for Complex Synthesis

Abstract

3-Bromo-3-buten-1-ol is a bifunctional organic molecule that has emerged as a valuable and versatile building block in modern synthetic chemistry. Its structure, featuring a primary alcohol and a vinylic bromide, provides two orthogonal points for chemical modification, making it an ideal synthon for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a detailed protocol for its synthesis, and a discussion of its strategic applications in carbon-carbon bond formation and the synthesis of biologically relevant scaffolds, particularly α-methylene-γ-lactones, which are of significant interest to researchers in drug development.

Core Molecular and Physical Properties

A comprehensive understanding of a reagent's physical and chemical properties is foundational to its effective and safe use in any experimental setting. This compound is a primary alcohol with the chemical formula C₄H₇BrO and a molecular weight of 151.00 g/mol .[1][2] Key identifiers and properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇BrO | [1] |

| Molecular Weight | 151.00 g/mol | [1][2] |

| CAS Number | 76334-36-6 | [2][3] |

| Appearance | Clear brown liquid, darkens on exposure to light | [4] |

| Boiling Point | 64-65 °C at 9 mmHg | |

| Density | 1.522 g/mL at 25 °C | |

| Refractive Index | n20/D 1.499 | |

| Flash Point | 110 °C (230 °F) - closed cup | [2] |

The presence of both a nucleophilic hydroxyl group and a handle for organometallic reactions (the C-Br bond) within a compact four-carbon frame is the source of its synthetic utility.

Synthesis of this compound

The reliable synthesis of this building block is critical for its application. While various methods can be envisaged, a common and effective route involves the hydrobromination of a readily available alkyne precursor, 3-butyn-1-ol. This reaction proceeds via an anti-Markovnikov addition of HBr across the triple bond, typically initiated by radical means, to selectively yield the desired vinylic bromide.

Experimental Protocol: Synthesis from 3-Butyn-1-ol

This protocol is based on established methods for the radical addition of HBr to terminal alkynes.[5][6]

Objective: To synthesize this compound by the anti-Markovnikov hydrobromination of 3-butyn-1-ol.

Materials:

-

3-Butyn-1-ol

-

Hydrobromic acid (48% aqueous solution)

-

Azobisisobutyronitrile (AIBN) or other radical initiator

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 3-butyn-1-ol (1 equivalent) in anhydrous diethyl ether.

-

Initiation: Add a catalytic amount of AIBN (approx. 0.02 equivalents) to the solution.

-

Reagent Addition: Slowly add 48% aqueous HBr (1.1 equivalents) dropwise from the dropping funnel. The reaction may be exothermic, and the addition rate should be controlled to maintain a gentle reflux. For less reactive setups, gentle heating with a water bath may be required.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction and Drying: Separate the organic layer. Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Causality Behind Choices:

-

Radical Initiator (AIBN): The use of a radical initiator is crucial for directing the reaction towards the anti-Markovnikov product. Without it, electrophilic addition would likely occur, leading to a mixture of isomers, including the Markovnikov product, 4-bromo-3-buten-1-ol.

-

Inert Atmosphere: Prevents oxidation of reagents and intermediates and minimizes side reactions involving atmospheric oxygen, which can act as a radical scavenger.

-

Aqueous Work-up with Bicarbonate: This step is essential to neutralize any remaining HBr and quench the reaction. Failure to neutralize the acid could lead to degradation of the product or unwanted side reactions during purification.

Strategic Applications in Synthesis

The synthetic power of this compound lies in its ability to participate in a variety of high-value chemical transformations. The vinylic bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions, while the primary alcohol can be protected, oxidized, or used as a nucleophile.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for its reliability in forming C(sp²)-C(sp²) bonds.[3] this compound is an effective coupling partner, allowing for the synthesis of complex dienes which are prevalent in many natural products.[7]

This protocol is adapted from demonstrated applications of vinylic bromides in Suzuki-Miyaura couplings.[7]

Objective: To couple this compound with an alkenyltrifluoroborate salt to form a conjugated dienol.

Materials:

-

This compound

-

Potassium (E)-hex-1-en-1-yltrifluoroborate (or other suitable boronic acid/ester)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable ligand

-

Potassium carbonate (K₂CO₃) or other inorganic base

-

Solvent system (e.g., Tetrahydrofuran/Water mixture)

-

Ethyl acetate

-

Brine

Procedure:

-

Catalyst Pre-formation/Setup: In a Schlenk flask under an inert atmosphere, add this compound (1 equivalent), potassium (E)-hex-1-en-1-yltrifluoroborate (1.2 equivalents), and K₂CO₃ (3 equivalents).

-

Solvent Addition: Add the THF/Water solvent mixture (typically a 4:1 ratio). Degas the solution by bubbling argon through it for 15-20 minutes.

-

Catalyst Addition: Add Pd(OAc)₂ (0.03 equivalents) and PPh₃ (0.06 equivalents) to the flask.

-

Reaction: Heat the mixture to reflux (approx. 70-80 °C) and stir vigorously. Monitor the reaction by TLC.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Extraction and Purification: Wash the organic layer with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil by silica gel column chromatography to yield the dienol product.

Trustworthiness through Self-Validation: The success of a Suzuki coupling is highly dependent on the exclusion of oxygen, which deactivates the Pd(0) catalyst. The protocol's emphasis on an inert atmosphere and degassed solvents is a self-validating system; a successful reaction yielding the desired product inherently confirms that the anaerobic conditions were maintained.

Sources

- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 2. uwindsor.ca [uwindsor.ca]

- 3. nobelprize.org [nobelprize.org]

- 4. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. researchgate.net [researchgate.net]

- 6. CN102320927A - Synthesis method of 3-butyne-1-ol - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 3-Bromo-3-buten-1-ol: Structure, Synthesis, and Reactivity

This guide provides a comprehensive technical overview of 3-Bromo-3-buten-1-ol, a versatile bifunctional molecule of significant interest in organic synthesis. We will delve into its core structural features, critically analyze its stereochemistry, outline synthetic strategies, and explore its reactivity, providing field-proven insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name 3-bromobut-3-en-1-ol , is a primary alcohol containing a vinyl bromide moiety.[1] This unique combination of functional groups—a nucleophilic alcohol and a vinyl halide suitable for cross-coupling reactions—renders it a valuable building block for the synthesis of more complex molecular architectures.

Core Structural Attributes

The fundamental identity of this compound is defined by its chemical formula, C₄H₇BrO, and a molecular weight of approximately 151.00 g/mol .[1] Its linear formula is often represented as H₂C=C(Br)CH₂CH₂OH.

A Critical Analysis of Stereochemistry

A key structural consideration for any substituted alkene is the potential for geometric isomerism (E/Z isomerism). For this compound, the double bond is located between carbon 3 (C3) and carbon 4 (C4).

-

C3 is substituted with a bromine atom and a -CH₂CH₂OH group.

-

C4 is substituted with two hydrogen atoms.

According to the Cahn-Ingold-Prelog (CIP) priority rules, geometric isomerism can only occur when each carbon of the double bond is attached to two different groups. In the case of this compound, C4 bears two identical substituents (hydrogens). Therefore, it is not possible to assign E or Z configuration, and the molecule does not exhibit geometric stereoisomerism . This is a critical point of understanding; the compound exists as a single constitutional isomer with no geometric variants.

Caption: Structure of this compound highlighting the absence of stereoisomerism.

Physicochemical Data

Quantitative data provides the foundation for experimental design, including purification and reaction setup. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄H₇BrO | [1] |

| Molecular Weight | 151.00 g/mol | [1] |

| CAS Number | 76334-36-6 | [1] |

| Appearance | Clear brown liquid | [2] |

| Boiling Point | 64-65 °C at 9 mmHg | [2] |

| Density | 1.522 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.499 | [2] |

Synthesis Methodologies

The addition of HBr across an alkyne is a standard method for producing vinyl bromides. The regioselectivity of this reaction is governed by Markovnikov's rule, which predicts that the hydrogen atom will add to the carbon with the most hydrogen substituents, and the halogen will add to the more substituted carbon. For a terminal alkyne like 3-butyn-1-ol, this would typically place the bromine at the internal position (C3), yielding the desired product.

Experimental Protocol: Hydrobromination of 3-Butyn-1-ol

This protocol is a representative procedure adapted from general methods for the synthesis of alkyl bromides from alcohols and alkynes using hydrobromic acid.[4]

Objective: To synthesize this compound from 3-butyn-1-ol.

Materials:

-

3-Butyn-1-ol

-

Hydrobromic acid (48% aqueous solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine 1.0 equivalent of 3-butyn-1-ol with a suitable solvent like diethyl ether. Cool the flask in an ice bath to 0 °C.

-

Reagent Addition: Slowly add 1.1 to 1.5 equivalents of 48% hydrobromic acid dropwise to the stirred solution. The exothermic nature of the reaction requires slow addition to maintain temperature control.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Dilute with water and diethyl ether. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize excess acid), water, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via fractional distillation under reduced pressure to obtain pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two distinct functional groups. This bifunctionality allows for orthogonal chemical modifications, making it a powerful intermediate.

-

The Vinyl Bromide Moiety: This is the key to its application in modern carbon-carbon bond formation. Vinyl halides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: Reaction with boronic acids to form substituted alkenes.

-

Heck Coupling: Reaction with alkenes to create new, more complex alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to synthesize enynes.

-

Stille Coupling: Reaction with organostannanes. These reactions are fundamental in medicinal chemistry and materials science for building molecular complexity.[3]

-

-

The Primary Alcohol Moiety: The hydroxyl group can undergo a wide range of classical transformations:

-

Oxidation: Conversion to the corresponding aldehyde or carboxylic acid.

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

-

Etherification: Conversion into ethers, for example, via the Williamson ether synthesis.

-

Protection: The alcohol can be protected with a suitable protecting group (e.g., silyl ether) to allow for selective reaction at the vinyl bromide site, followed by deprotection. Acetylation using acetic acid has been specifically studied.[2]

-

Caption: Key reactive sites and synthetic applications of this compound.

Spectroscopic Characterization

unambiguous identification of this compound relies on standard spectroscopic techniques. The expected data are summarized below.

| Technique | Expected Signals and Interpretation |

| ¹H NMR | δ ~5.6-5.8 ppm: Two distinct signals (doublets or multiplets) for the two geminal vinylic protons (H₂C=). δ ~3.8 ppm: Triplet for the methylene protons adjacent to the hydroxyl group (-CH₂OH). δ ~2.6 ppm: Triplet for the methylene protons adjacent to the vinyl group (=C(Br)CH₂-). δ ~1.5-2.5 ppm: A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O. |

| ¹³C NMR | δ ~130-135 ppm: Signal for the bromine-substituted sp² carbon (=C(Br)-). δ ~120-125 ppm: Signal for the terminal sp² carbon (H₂C=). δ ~60-65 ppm: Signal for the carbon bearing the hydroxyl group (-CH₂OH). δ ~35-40 ppm: Signal for the sp³ carbon adjacent to the double bond (=C(Br)CH₂-). |

| IR (Infrared) | ~3300-3400 cm⁻¹ (broad): O-H stretching of the alcohol. ~3080 cm⁻¹: =C-H stretching of the alkene. ~2850-2950 cm⁻¹: -C-H stretching of the sp³ carbons. ~1630 cm⁻¹: C=C stretching of the alkene. ~550-650 cm⁻¹: C-Br stretching. |

Conclusion

This compound is a strategically important bifunctional reagent. A clear understanding of its structure, particularly the absence of geometric isomerism, is paramount for its effective use. Its synthetic accessibility and the orthogonal reactivity of its vinyl bromide and primary alcohol functionalities provide a robust platform for the construction of diverse and complex molecules, making it a valuable tool for chemists in pharmaceutical and materials research.

References

- Regio- and Stereoselective Synthesis of 1,2-Dihaloalkenes Using In-Situ-Generated ICl, IBr, BrCl, I2, and Br2. (2020).

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Georganics. (n.d.). This compound. Retrieved from [Link]

-

Filo. (2025). Reaction of 3-buten-1-ol with HBr yields a mixture of two products. Retrieved from [Link]

-

YourTutorJake. (2021). But-2-en-1-ol with HBr to form 1-bromobut-2-ene and 3-bromobut-1-ene. YouTube. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Alkyl and Alkylene Bromides. Retrieved from [Link]

Sources

- 1. This compound | C4H7BrO | CID 533975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 76334-36-6 [chemicalbook.com]

- 3. Regio- and Stereoselective Synthesis of 1,2-Dihaloalkenes Using In-Situ-Generated ICl, IBr, BrCl, I2, and Br2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

synthesis of 3-Bromo-3-buten-1-ol

An In-depth Technical Guide to the Synthesis of 3-Bromo-3-buten-1-ol

Abstract

This compound is a valuable bifunctional molecule in modern organic synthesis, serving as a versatile building block for the construction of complex molecular architectures.[1][2] Its structure, incorporating both a primary alcohol and a vinyl bromide, allows for orthogonal reactivity, making it a key intermediate in the development of pharmaceuticals and fine chemicals.[1] This guide provides a comprehensive overview of the , focusing on the practical execution and mechanistic understanding of the most direct synthetic route. We will delve into the underlying principles guiding the reaction, provide a detailed experimental protocol, and discuss the critical aspects of safety, purification, and characterization.

Introduction and Strategic Overview

The synthetic utility of this compound stems from its two distinct reactive sites: the nucleophilic primary alcohol and the electrophilic sp²-hybridized carbon bearing the bromine atom. This arrangement is ideal for sequential reactions such as etherification or esterification at the alcohol, followed by carbon-carbon bond formation (e.g., Suzuki, Heck, or Sonogashira coupling) at the vinyl bromide site.[1]

While several theoretical pathways to this molecule could be envisioned, the most logical and efficient strategy involves the regioselective hydrobromination of a readily available C4 precursor, but-3-yn-1-ol. This approach is predicated on the principles of electrophilic addition to alkynes, where the regiochemical outcome can be reliably controlled to yield the desired vinyl bromide isomer. This guide will focus principally on this transformation, providing the causal framework for the experimental choices involved.

Physicochemical Properties and Safety Mandates

A thorough understanding of the physical properties and hazards associated with this compound is a prerequisite for its safe handling and synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₄H₇BrO | [3][4] |

| Molecular Weight | 151.00 g/mol | [3][4] |

| CAS Number | 76334-36-6 | [4] |

| Appearance | Liquid | [5] |

| Boiling Point | 64-65 °C at 9 mmHg | [4] |

| Density | 1.522 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.499 |[4] |

Trustworthiness through Safety: The handling of this compound requires stringent adherence to safety protocols. It is classified as a hazardous substance, and appropriate personal protective equipment (PPE) is mandatory.

Table 2: GHS Hazard and Safety Information

| Hazard Class | Code | Statement | Source(s) |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |

| Skin Sensitization | H317 | May cause an allergic skin reaction | [3] |

| Serious Eye Damage | H318 | Causes serious eye damage |[3] |

All manipulations should be performed in a well-ventilated fume hood while wearing safety goggles, a face shield, and chemically resistant gloves.[5]

Core Synthesis: Hydrobromination of But-3-yn-1-ol

The selected method is the electrophilic addition of hydrogen bromide (HBr) across the carbon-carbon triple bond of but-3-yn-1-ol. This reaction is designed to proceed via a Markovnikov-type addition, ensuring the bromine atom is installed at the more substituted position of the original alkyne.

Mechanistic Rationale

The causality of this reaction's success lies in the stability of the carbocation intermediate. The reaction is initiated by the protonation of the alkyne's π-system by HBr. This can form one of two possible vinylic carbocation intermediates. The formation of the secondary vinylic carbocation at the C3 position is significantly more favorable than the formation of a primary vinylic carbocation at the C4 position. The subsequent rapid nucleophilic attack by the bromide ion (Br⁻) on this more stable secondary carbocation exclusively yields the desired this compound product.

Caption: High-level overview of the synthesis workflow.

Detailed Experimental Protocol

This protocol is a representative, self-validating system derived from established principles of hydrohalogenation reactions.[6][7] Researchers should perform their own risk assessment and optimization.

Materials and Equipment:

-

But-3-yn-1-ol (98%+)

-

Hydrobromic acid (48% aqueous solution)

-

Diethyl ether (anhydrous)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with magnetic stir bar

-

Addition funnel

-

Reflux condenser

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Step-by-Step Methodology:

-

Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser. Place the flask in an ice-water bath.

-

Reagent Charging: Charge the flask with but-3-yn-1-ol (e.g., 7.0 g, 0.1 mol).

-

HBr Addition: Slowly add 48% aqueous hydrobromic acid (e.g., 22.6 g, 0.13 mol, 1.3 equivalents) to the stirring alcohol via the addition funnel over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup - Quenching and Extraction: Cool the reaction mixture in an ice bath and carefully pour it into a separatory funnel containing 50 mL of cold water and 50 mL of diethyl ether. Shake the funnel, releasing pressure frequently.

-

Phase Separation: Allow the layers to separate and drain the aqueous layer.

-

Washing: Wash the organic layer sequentially with:

-

50 mL of saturated sodium bicarbonate solution (to neutralize excess acid).

-

50 mL of water.

-

50 mL of brine (to aid in drying).

-

-

Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation (lit. bp 64-65 °C at 9 mmHg) to yield pure this compound.[4]

Mechanistic Deep Dive and Side-Reaction Control

The success of this synthesis hinges on controlling the reaction to favor the desired mechanism while suppressing potential side reactions.

Caption: Electrophilic addition mechanism for the synthesis.

Key Control Points:

-

Temperature: Maintaining a low temperature during HBr addition is crucial to moderate the reaction rate and prevent potential polymerization or dehydration side reactions involving the alcohol functional group.

-

Stoichiometry: Using a slight excess of HBr ensures the complete conversion of the starting alkyne. However, a large excess could promote the addition of a second equivalent of HBr across the newly formed double bond, leading to a dibromoalkane impurity.

-

Absence of Radical Initiators: The reaction should be performed in the absence of light or radical initiators to disfavor any anti-Markovnikov addition pathway, which would yield the undesired 4-bromo-2-buten-1-ol isomer.

Conclusion

This guide has detailed a robust and mechanistically sound protocol for the . By leveraging a regioselective electrophilic addition of HBr to but-3-yn-1-ol, the target compound can be prepared in a controlled and efficient manner. The causality behind the reaction's success—the preferential formation of a stabilized vinylic carbocation—provides a strong predictive framework for its execution. For researchers and drug development professionals, this compound represents a powerful synthetic intermediate, and the mastery of its preparation is a key step in unlocking its potential for creating novel and complex molecules.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Allylic rearrangement. Retrieved from [Link]

-

Ashenhurst, J. (2013, December 2). Allylic Bromination With Allylic Rearrangement. Master Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromobutan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Georganics. (n.d.). This compound - High purity. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Alkyl and alkylene bromides. Retrieved from [Link]

-

Filo. (2025, April 7). Reaction of 3-buten-1-ol with HBr yields a mixture of two products. Retrieved from [Link]

-

YourTutorJake. (2021, January 10). But-2-en-1-ol with HBr to form 1-bromobut-2-ene and 3-bromobut-1-ene [Organic reaction mechanism]. YouTube. Retrieved from [Link]

-

YouTube. (2015, March 30). Haloalkanes 3. 1-Bromobutane preparation and purification. Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic. (1967). Rearrangement of allylic bromine accompanying the addition of hypobromous acid to allyl bromide. RSC Publishing. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C4H7BrO | CID 533975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98 76334-36-6 [sigmaaldrich.com]

- 5. This compound, 97+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. orgsyn.org [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromo-3-buten-1-ol

Introduction: The Utility and Latent Risks of a Versatile Building Block

3-Bromo-3-buten-1-ol is a valuable reagent in modern organic synthesis, serving as a key building block for constructing complex molecular architectures such as α-methylene lactones and various sesquiterpenes.[1][2] Its bifunctional nature, possessing both a primary alcohol and a reactive vinyl bromide moiety, allows for a diverse range of chemical transformations. However, this inherent reactivity also presents significant safety challenges that demand a comprehensive and nuanced understanding for safe handling in a research and development environment.

This guide provides an in-depth analysis of the safety and handling protocols for this compound, grounded in its chemical properties and reactivity. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical steps necessary to mitigate risks, ensure personnel safety, and maintain experimental integrity.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with this compound is the foundation of safe laboratory practice. The primary risks are not merely procedural but are intrinsically linked to its molecular structure and reactivity.

GHS Classification and Physicochemical Properties

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the key hazards.

| Property | Value | Source |

| GHS Pictograms | Danger | [3][4][5] |

| Signal Word | Danger | [3][4][5] |

| Hazard Statements | H302: Harmful if swallowedH317: May cause an allergic skin reactionH318: Causes serious eye damage | [3][4][5][6] |

| CAS Number | 76334-36-6 | [1][4] |

| Molecular Formula | C₄H₇BrO | [5][7] |

| Molecular Weight | 151.00 g/mol | [4][5] |

| Appearance | Clear, colorless to brown liquid | [1][7] |

| Boiling Point | 64-65 °C at 9 mmHg | [1][2][4] |

| Density | 1.522 g/mL at 25 °C | [1][2][4] |

| Flash Point | 110 °C (230 °F) - closed cup | [4] |

Mechanistic Insight into Hazards

Simply listing hazards is insufficient for a scientific audience. Understanding the causality behind these classifications is critical for developing a robust safety mindset.

-

Serious Eye Damage (H318): This is the most severe hazard. The vinyl bromide group and the primary alcohol can both contribute to this. Alkylating agents, which vinyl bromides can be considered, are known to react with biological nucleophiles, such as those found in the proteins and lipids of the eye's cornea. This can lead to irreversible damage. The primary alcohol can also act as an irritant. Therefore, any potential for splashes must be rigorously controlled.[3][5]

-

Skin Sensitization (H317): Repeated or prolonged skin contact can lead to the development of an allergic reaction.[3][5] The molecule can act as a hapten, binding to skin proteins and forming an immunogenic complex. Subsequent exposures can trigger an immune response, resulting in allergic contact dermatitis. This underscores the importance of preventing any direct skin contact.

-

Acute Oral Toxicity (H302): Ingestion of this compound is harmful.[3][4][5] While specific toxicological data is limited, its reactivity suggests that it can cause significant damage to the gastrointestinal tract upon ingestion.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential.

The Primacy of Engineering Controls

All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][9] This is the primary line of defense to prevent inhalation of any vapors or aerosols. An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[9]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE must be deliberate and based on the identified hazards.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[3] | To protect against splashes that can cause serious and irreversible eye damage.[3][5][8] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[8][9] | To prevent skin contact, which can lead to irritation and allergic sensitization.[3][8] |

| Body Protection | A standard laboratory coat is mandatory. For larger quantities or splash risks, a chemical-resistant apron is recommended.[8] | To protect the skin from accidental contact and prevent contamination of personal clothing.[3] |

| Respiratory Protection | Typically not required when used in a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[3][8] | To prevent inhalation of vapors, which may cause respiratory irritation.[10] |

Section 3: Standard Operating Procedures (SOPs)

Adherence to a detailed SOP is crucial for minimizing risk. The following protocols outline the key stages of handling this compound.

Workflow for Safe Handling

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Experimental Protocol

-

Preparation:

-

Thoroughly review the Safety Data Sheet (SDS) before commencing any work.[3]

-

Ensure all necessary PPE is available and in good condition.

-

Confirm that the chemical fume hood is operational and the sash is at the appropriate height.

-

-

Handling and Use:

-

When transferring the liquid, use a syringe or pipette within the fume hood to minimize the risk of splashes or spills.

-

Keep the container tightly closed when not in use.[9]

-

-

Storage:

-

Waste Disposal:

-

Dispose of contents and container in accordance with local, state, and federal regulations.[3]

-

Contaminated materials and empty containers should be treated as hazardous waste.

-

Section 4: Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][9][13] |